molecular formula C12H11ClN4O3S B2549485 N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 879860-42-1

N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B2549485
CAS No.: 879860-42-1
M. Wt: 326.76
InChI Key: ZLQZCHQWQKAOHM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic organic compound designed for research applications in medicinal chemistry and drug discovery. It features a 1,2,4-triazinone core, a pharmacophore known for its diverse biological activities, linked to a substituted anilide moiety via a thioether bridge. This specific molecular architecture suggests potential for significant biochemical interactions. Compounds containing the 1,2,4-triazine scaffold are of high interest in antifungal research. Structurally similar derivatives have demonstrated potent efficacy against various Candida species, with some showing greater activity than the reference drug fluconazole . The mechanism of action for such compounds often involves inhibition of essential fungal enzymes, such as lanosterol 14α-demethylase (CYP51), a well-established target for azole antifungals . Furthermore, the hybridization of distinct pharmacophores, like the 1,2,4-triazinone and the chloromethoxyphenyl group in this molecule, is a modern strategy in anticancer agent design . Related hybrid molecules have been synthesized and evaluated for in vitro cytotoxicity against panels of human cancer cell lines, indicating the value of this structural class in oncology research . Researchers can utilize this compound as a key intermediate or lead structure for developing novel therapeutic agents, studying enzyme inhibition mechanisms, or exploring structure-activity relationships (SAR). This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3S/c1-20-9-3-2-7(13)4-8(9)15-11(19)6-21-12-16-10(18)5-14-17-12/h2-5H,6H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQZCHQWQKAOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the chloro-methoxyphenyl intermediate: This step may involve the chlorination and methoxylation of a phenyl ring.

    Synthesis of the triazinyl-sulfanyl intermediate:

    Coupling reaction: The final step involves coupling the chloro-methoxyphenyl intermediate with the triazinyl-sulfanyl intermediate under specific reaction conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazine ring or the chloro group, potentially leading to dechlorination or ring reduction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or reduced triazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the triazine moiety. For instance, derivatives of triazine have been shown to exhibit significant cytotoxic activity against various human cancer cell lines. In a study involving novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, compounds demonstrated IC50 values below 100 μM against HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines . This suggests that N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide may share similar anticancer mechanisms due to its structural analogies.

Anti-inflammatory Potential

The compound's structure indicates that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico molecular docking studies have shown that related compounds can effectively bind to the active site of 5-LOX, suggesting a potential for anti-inflammatory applications through the inhibition of leukotriene synthesis . This property could be further explored for developing treatments for inflammatory diseases such as asthma and arthritis.

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial activity against various pathogens. A series of 5-chloro derivatives were tested against mycobacterial, bacterial, and fungal strains, showing comparable or superior activity to established antibiotics such as isoniazid and ciprofloxacin . This indicates that this compound may also possess antimicrobial properties worth investigating.

Structure Activity Relationship Studies

Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Research has demonstrated that variations in substituents on the aromatic rings significantly influence biological activity. For example, modifications in the methoxy and chloro groups can alter lipophilicity and receptor binding affinity . Such insights can guide further synthetic modifications to enhance the compound's pharmacological profiles.

Data Table: Summary of Research Findings

Study ReferenceCompound TestedActivityCell Line/OrganismIC50 Value
5-substituted triazinesAnticancerHCT-116<100 μM
Various 5-chloro derivativesAntimicrobialMycobacterial strainsComparable to standards
Related triazine compoundsAnti-inflammatoryIn silico modelEffective binding to 5-LOX

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The chloro-methoxyphenyl group and the triazinyl-sulfanyl moiety could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on their core heterocycles (triazine, triazole, oxadiazole) and substituent patterns:

Triazine Derivatives
  • Compound 81f (Makk et al., 2021): Features a 5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl group and a phosphonic acid tail. It demonstrated potent antioxidant activity (IC₅₀ = 2.1 μM), outperforming standard antioxidants like ascorbic acid .
  • 2-Alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides : These derivatives showed anticancer activity (IC₅₀ = 8–45 μM against leukemia cells) due to apoptosis induction via caspase-3 activation. The sulfonamide group enhances solubility compared to the acetamide in the target compound .
Triazole Derivatives
  • VUAA-1 and OLC-12: Orco agonists with pyridinyl and ethylphenyl substituents.
Acetamide-Based Analogs
  • N-(5-Acetamido-2-methoxyphenyl)-2-((4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl)thio)acetamide : Shares a methoxyphenyl-acetamide backbone but incorporates a triazole ring. This structural variation may influence metabolic stability and target selectivity .

Key Observations :

  • Antioxidant vs.
  • Role of Sulfanyl Bridges : Sulfanyl groups in both triazine and triazole derivatives enhance binding to enzymatic pockets, though triazines may favor kinase inhibition, while triazoles target ion channels .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 5-chloro-2-methoxyphenyl group increases logP compared to unsubstituted phenyl analogs, suggesting improved membrane permeability but higher metabolic clearance risk .

Q & A

Q. What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide?

The synthesis typically involves coupling a chloroacetylated intermediate with a triazinone-thiol derivative. For example, a similar compound was synthesized by reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in DMF under basic conditions (K₂CO₃), followed by TLC monitoring and recrystallization . Another method uses triethylamine as a base in dioxane for chloroacetylation of amino-thiazole derivatives . Key steps include controlling reaction temperature (room temperature or reflux) and solvent selection (DMF, dioxane) to optimize yield.

Q. How is the compound characterized structurally and chemically?

Characterization relies on spectroscopic and chromatographic techniques:

  • NMR (¹H and ¹³C) to confirm substituent positions and hydrogen bonding.
  • FTIR for functional group identification (e.g., C=O at ~1700 cm⁻¹, S–C=S at ~650 cm⁻¹) .
  • Mass spectrometry (ESI-MS) for molecular weight verification.
  • Elemental analysis to validate purity (>95% by HPLC) . Data from analogous compounds show consistent correlation between theoretical and experimental values (e.g., Table 3 in ).

Q. What preliminary biological assays are recommended for evaluating its activity?

Initial screening includes:

  • Enzyme inhibition assays (e.g., lipoxygenase or α-glucosidase) to assess therapeutic potential .
  • Cytotoxicity testing (MTT assay) in cancer cell lines (e.g., HepG2, MCF-7) .
  • Antimicrobial disk diffusion against Gram-positive/negative bacteria . Dosages range from 10–100 µM, with IC₅₀ values compared to standard inhibitors (e.g., ascorbic acid for antioxidant activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Solvent polarity : DMF vs. acetonitrile for solubility and reaction rate .
  • Catalyst loading : K₂CO₃ (1.5 mol equiv.) enhances nucleophilic substitution .
  • Temperature : Reflux (80–100°C) accelerates reactions but may increase side products. Statistical tools like ANOVA identify critical factors. For example, triethylamine in dioxane improved yields by 20% in analogous syntheses .

Q. How do structural modifications influence bioactivity?

Substituent effects are critical:

  • Methoxyphenyl group : Electron-donating groups (e.g., –OCH₃) enhance lipoxygenase inhibition by stabilizing enzyme interactions .
  • Triazinone ring : Oxidation to triazine sulfone increases electrophilicity, improving antimicrobial activity .
  • Chloro substituent : Meta/para positions on the phenyl ring affect cytotoxicity (e.g., 3-Cl derivatives show 50% higher activity in HepG2 cells) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity differences : Impurities >5% skew IC₅₀ values; validate via HPLC .
  • Assay protocols : Standardize incubation times (e.g., 24h vs. 48h for cytotoxicity) .
  • Cell line variability : Compare results across multiple lines (e.g., MCF-7 vs. A549) . Reproducibility studies using identical batches and protocols are essential .

Q. What computational methods predict molecular interactions and stability?

Advanced modeling includes:

  • HOMO-LUMO analysis to assess electron transfer capacity and redox stability .
  • Molecular docking (AutoDock Vina) to map binding poses with enzymes (e.g., COX-2 or α-glucosidase) .
  • Molecular Electrostatic Potential (MESP) to identify nucleophilic/electrophilic regions for reactivity prediction .

Notes

  • Experimental Reproducibility : Ensure strict control of moisture-sensitive steps (e.g., thiol coupling) .
  • Safety : Use PPE during synthesis; DMF and chloroacetyl chloride require fume hood handling .

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